Cyproflanilide: A Technical Guide to its Chemical Structure and Properties
Cyproflanilide: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproflanilide is a novel meta-diamide insecticide demonstrating significant efficacy against a range of agricultural pests. Its unique mode of action and chemical structure make it a subject of considerable interest for researchers in crop protection and insecticide development. This technical guide provides a comprehensive overview of the chemical structure and known properties of Cyproflanilide, including available data on its physicochemical, pharmacological, and toxicological characteristics. The information is presented to support further research and development in the field.
Chemical Structure and Identity
Cyproflanilide is chemically known as N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-3-(N-(cyclopropylmethyl)-4-fluorobenzamido)-2-fluorobenzamide.[1][2] Its structure is characterized by a central fluorinated benzamide core with two distinct amide linkages connecting to a brominated and fluorinated phenyl ring and a cyclopropylmethyl-substituted aminobenzoyl group.
Table 1: Chemical Identification of Cyproflanilide
| Identifier | Value |
| IUPAC Name | N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-3-(N-(cyclopropylmethyl)-4-fluorobenzamido)-2-fluorobenzamide[1][2] |
| CAS Number | 2375110-88-4[1] |
| Molecular Formula | C₂₈H₁₇BrF₁₂N₂O₂ |
| Molecular Weight | 721.34 g/mol |
| Canonical SMILES | C1CC1CN(C2=CC=C(C=C2)F)C(=O)C3=C(F)C=CC=C3C(=O)NC4=C(Br)C=C(C=C4C(F)(F)F)C(C(F)(F)F)(C(F)(F)F)F |
| InChI Key | WULALRGFFYJWOL-UHFFFAOYSA-N |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of Cyproflanilide are limited in publicly available literature. The following table summarizes the available information.
Table 2: Physicochemical Properties of Cyproflanilide
| Property | Value |
| Physical State | Solid |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Vapor Pressure | Data not available |
| Solubility in Water | Data not available |
| Solubility in Organic Solvents | Data not available |
| Octanol-Water Partition Coefficient (logP) | Data not available |
| pKa | Data not available |
Pharmacological Properties and Mechanism of Action
Cyproflanilide is classified as a Group 30 insecticide by the Insecticide Resistance Action Committee (IRAC), acting as an allosteric modulator of GABA-gated chloride channels. This mode of action is distinct from many other classes of insecticides.
Mechanism of Action Workflow
Figure 1. Proposed mechanism of action for Cyproflanilide.
Cyproflanilide itself is considered a pro-pesticide. Following ingestion or contact by the target insect, it undergoes metabolic activation, likely through enzymatic processes, to its active form. This active metabolite then binds to an allosteric site on the GABA receptor-chloride channel complex in the insect's nervous system. This binding event blocks the influx of chloride ions into the neuron, preventing hyperpolarization and disrupting normal nerve signal transmission. The resulting hyperexcitation of the nervous system leads to paralysis and ultimately the death of the insect.
Toxicological Profile
The toxicological profile of Cyproflanilide is still under investigation. Available data primarily focuses on its insecticidal activity. Information on its toxicity to non-target organisms is limited.
Table 3: Acute Toxicity of Cyproflanilide
| Organism | Test Type | Value |
| Chilo suppressalis (Asiatic rice borer), 3rd instar larvae | LD₁₀ | 1.7 ng/larva |
| LD₃₀ | 6.62 ng/larva | |
| LD₅₀ | 16.92 ng/larva | |
| Mammals (Rat) | Acute Oral LD₅₀ | Data not available |
| Acute Dermal LD₅₀ | Data not available | |
| Acute Inhalation LC₅₀ | Data not available | |
| Birds | Acute Oral LD₅₀ | Data not available |
| Fish | 96-hour LC₅₀ | Data not available |
| Aquatic Invertebrates (Daphnia sp.) | 48-hour EC₅₀ | Data not available |
| Algae | 72-hour EC₅₀ | Data not available |
| Honeybees | Acute Contact LD₅₀ | Data not available |
| Acute Oral LD₅₀ | Data not available |
Experimental Protocols
Detailed, standardized experimental protocols for the synthesis and analysis of Cyproflanilide are not widely published. However, based on related literature for similar meta-diamide compounds, the following methodologies can be inferred and adapted.
Synthesis of Cyproflanilide (Proposed)
The synthesis of Cyproflanilide likely involves a multi-step process. A plausible synthetic route is outlined below, based on the synthesis of related derivatives.
Figure 2. A plausible synthetic workflow for Cyproflanilide.
Methodology:
-
Step 1: Synthesis of N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-2-fluoro-3-nitrobenzamide. This intermediate is synthesized by reacting 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline with 2-fluoro-3-nitrobenzoyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) and a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent at elevated temperatures.
-
Step 2: Reduction of the Nitro Group. The nitro group of the resulting benzamide is then reduced to an amino group using a reducing agent such as stannous chloride in a solvent like ethanol.
-
Step 3: Acylation of the Amino Group. The newly formed amino group is subsequently acylated with 4-fluoro-N-(cyclopropylmethyl)benzoyl chloride to yield the final product, Cyproflanilide. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
-
Purification: The final product would be purified using standard techniques such as column chromatography on silica gel.
Insecticidal Bioassay (Larval Topical Application)
This protocol is a general guideline for assessing the insecticidal activity of Cyproflanilide against lepidopteran larvae.
Methodology:
-
Test Compound Preparation: Prepare a stock solution of Cyproflanilide in a suitable solvent (e.g., acetone). A series of dilutions are then made to obtain the desired test concentrations.
-
Insect Rearing: Rear the target insect species (e.g., Chilo suppressalis) under controlled conditions of temperature, humidity, and photoperiod. Use third-instar larvae for the bioassay.
-
Topical Application: Apply a small, precise volume (e.g., 0.5 µL) of each test solution to the dorsal thorax of individual larvae using a micro-applicator. A control group is treated with the solvent only.
-
Incubation: After treatment, place the larvae individually in petri dishes containing an artificial diet. Maintain the larvae under the same controlled conditions as for rearing.
-
Mortality Assessment: Assess larval mortality at specified time points (e.g., 24, 48, and 72 hours) after application. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LD₅₀, LD₃₀, and LD₁₀ values using probit analysis.
Conclusion
Cyproflanilide is a promising new insecticide with a distinct mode of action that makes it a valuable tool for insecticide resistance management. While its chemical structure and mechanism of action are relatively well-understood, there is a significant need for more comprehensive data on its physicochemical and toxicological properties. Further research to fill these data gaps will be crucial for a complete understanding of its environmental fate, non-target effects, and for the development of robust and safe application strategies in agriculture. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further studies and contribute to the body of knowledge on this important insecticidal compound.
